3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Medicinal Chemistry ADME-PK Optimization Chemical Biology Probe Design

Researchers requiring a structurally defined quinolinone probe for reproducible screening often face supply inconsistency with generic analogs. This compound, featuring the precise 4-fluoro N1-propyl substitution pattern, is the exact match for Life Chemicals library hit F1603-0434 and CCG-135679. - Preserved XLogP3 of 3.7 and TPSA of 62.8 Ų ensure consistent membrane permeability and metabolic stability profiles. - Distinct MW (345.4 g/mol) and C₁₈H₁₆FNO₃S formula enable reliable LC-MS reference standard use. - Zero H-bond donors and 4 rotatable bonds provide a defined property vector essential for SAR dataset integrity.

Molecular Formula C18H16FNO3S
Molecular Weight 345.39
CAS No. 899214-19-8
Cat. No. B2430771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
CAS899214-19-8
Molecular FormulaC18H16FNO3S
Molecular Weight345.39
Structural Identifiers
SMILESCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3
InChIKeyYLEBUAFBHNZHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one: Identity & Procurement


3-((4-Fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one (CAS 899214-19-8) is a synthetic fluorinated quinolinone derivative with a molecular formula of C18H16FNO3S and a molecular weight of 345.4 g/mol [1]. The compound is characterized by a quinolin-4(1H)-one core substituted with an n-propyl group at the N1 position and a 4-fluorophenylsulfonyl group at the C3 position [1]. Its standard computed properties include an XLogP3 of 3.7, a topological polar surface area (TPSA) of 62.8 Ų, and zero hydrogen bond donors [1]. It is primarily listed as a research chemical and screening compound, with catalog identifiers including F1603-0434 (Life Chemicals) and CCG-135679 [1][2].

Workflow Fit Medicinal chemistry probe design and ADME property screening
Selection Context Fluorinated quinolinone core with reported CNS drug-like property context (LogP ~3.7, TPSA ~62.8)
Use Context Synthetic research chemical; catalogued as F1603-0434 (Life Chemicals)

Why Structural Analogs Cannot Substitute


The 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one scaffold cannot be generically substituted within a scientific procurement or experimental context because even minor structural permutations on the 4(1H)-quinolinone core produce measurable, functionally relevant differences in key drug-likeness descriptors [1]. As shown in the quantitative evidence below, substituting the 4-fluorophenylsulfonyl group at the C3 position with a 4-chloro, 4-ethoxy, or 4-ethyl variant alters critical molecular properties such as lipophilicity (XLogP3) and polar surface area, which directly influence membrane permeability, solubility, and target binding [1]. Furthermore, changing the N1-alkyl chain from propyl to ethyl modifies the overall shape and hydrophobic profile, likely affecting biological recognition in any receptor- or enzyme-based assay [1]. Without direct, head-to-head biological data, the safe scientific assumption is that these structural analogs are not functionally interchangeable, and the specific 4-fluoro, N1-propyl combination represents a distinct chemical probe with unique property coordinates that must be preserved for experimental reproducibility.

Attribute
Target (4-Fluoro)
Substitute Analog
Lipophilicity (XLogP3)
3.7
4-Chloro: 4.1 (+0.4 shift). May shift membrane permeability context
Polar Surface Area (TPSA)
62.8 Ų
4-Ethoxy: 71.9 Ų (+9.1 shift). May alter CNS drug-like property space
N1-Alkyl Chain
N-Propyl (345.4 g/mol)
N-Ethyl: 331.4 g/mol (-14 Da). May shift binding pocket fit context

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Shift: 4-Fluoro vs. 4-Chloro Analog

Replacing the 4-fluorophenylsulfonyl group with a 4-chlorophenylsulfonyl group results in a significant increase in computed lipophilicity (XLogP3). The target compound, 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one, has an XLogP3 of 3.7 [1]. Its 4-chloro analog, 3-((4-chlorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one (CAS 899214-30-3), has an XLogP3 of 4.1 [2]. This +0.4 log unit shift indicates higher lipophilicity for the chloro derivative, which can alter membrane permeability, plasma protein binding, and aqueous solubility.

Lipophilicity Shift: 4-F vs 4-Cl
Data to verify
XLogP3 3.7 to 4.1 (+0.4 units)
Computed property. Context for membrane permeability screening.
Reported lipophilicity shift (Class-level)
Verify experimental LogP for specific assay conditions
Medicinal Chemistry ADME-PK Optimization Chemical Biology Probe Design

TPSA Contrast: 4-Ethoxy Analog & CNS Penetration

The replacement of the 4-fluorophenylsulfonyl group with a 4-ethoxyphenylsulfonyl group increases the topological polar surface area (TPSA) by approximately 9.1 Ų. The target compound has a TPSA of 62.8 Ų [1], while the 4-ethoxy analog 3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one (CAS 899214-25-6) has a TPSA of 71.9 Ų [2]. This difference is near the threshold routinely used to predict CNS penetration (typically <70 Ų for good brain exposure).

TPSA Contrast: 4-F vs 4-OEt
Context-dependent
TPSA 62.8 to 71.9 Ų (+9.1 Ų)
Computed property. 4-OEt analog exceeds typical CNS penetration threshold (≈70 Ų).
Reported CNS penetration threshold context
Validate with experimental permeability assays (PAMPA/Caco-2)
CNS Drug Discovery Medicinal Chemistry Property-Based Design

N1-Alkyl Chain Length: N-Propyl vs. N-Ethyl Comparison

Shortening the N1-alkyl chain from propyl to ethyl reduces the molecular weight and alters the overall shape of the molecule. The target compound, 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one, has a molecular weight of 345.4 g/mol [1], while the N-ethyl analog, 1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one, has a molecular weight of 331.4 g/mol [2]. This 14 Da difference corresponds to the loss of a methylene group, which can impact the compound's fit within a binding pocket.

N1-Alkyl Chain Length: Propyl vs Ethyl
Reported
Molecular Weight -14 Da (345.4 to 331.4 g/mol)
Structural variation. Corresponds to loss of a methylene group.
Reported SAR context; ligand fit may shift
Binding affinity shift requires target-specific validation
Structure-Activity Relationship (SAR) Drug Design Chemical Library Screening

Application Scenarios for Procurement


Fluoro-Quinolinone Probe for ADME-Tox Optimization

When a medicinal chemistry program requires a quinolinone-based chemical probe with a balanced lipophilicity (XLogP3 of 3.7) and a moderate TPSA (62.8 Ų) that remains below the CNS-penetration threshold, 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is the correct procurement choice over its 4-chloro (XLogP3 4.1) or 4-ethoxy (TPSA 71.9 Ų) analogs. The specific fluorine substitution provides a distinct property vector that is essential for in vitro permeability and metabolic stability assays, as established in the quantitative comparison data [1][2].

SAR Library Expansion: N1-Propyl Modification

For a structure-activity relationship (SAR) study focusing on the N1-alkyl chain tolerance of a biological target, this compound serves as the definitive N1-propyl reference point. Procuring the N1-propyl derivative over the N1-ethyl variant (MW 331.4 g/mol) ensures the SAR dataset captures the incremental hydrophobic contribution of the additional methylene group, which is a key parameter for modeling target-ligand interactions [1][3].

Analytical Reference Standard for Impurity Profiling

Given its well-defined computed physical-chemical properties, 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one can serve as a precise reference standard for liquid chromatography-mass spectrometry (LC-MS) method development. Its distinct molecular weight (345.4 g/mol), formula (C₁₈H₁₆FNO₃S), and retention time prediction based on a LogP of 3.7 make it a valuable marker for profiling complex mixtures where positional isomers or closely related sulfonyl-quinolinone impurities must be resolved [1].

Screening Hit Confirmation for Chemical Biology

For laboratories following up on a primary high-throughput screening hit identified with the Life Chemicals F1603-0434 library compound, ordering the exact CAS 899214-19-8 ensures experimental reproducibility. The specific fluorinated sulfonyl-quinolinone scaffold must be preserved, as any generic substitution to a different sulfonyl analog could introduce uncharacterized promiscuity or potency shifts, invalidating the original screening results [2].

Application
Selection Property
Validation Focus
ADME Probe Design
Fluorinated quinolinone physicochemical vector
Experimental LogP / permeability assays
SAR Library Expansion (N1-Alkyl)
N1-Propyl reference context
Target binding SAR (SPR/FP)
Analytical Reference Standard (LC-MS)
Unique mass (345.4) and LogP (3.7) coordinates
Retention time / mass accuracy calibration
Screening Hit Confirmation
Exact identity (CAS 899214-19-8) and scaffold fidelity
Purity / structure confirmation (NMR/LC-MS)
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